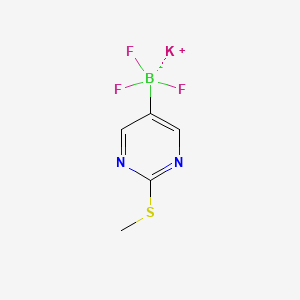

2-Chloro-3-propoxyphenylboronic acid

カタログ番号 B578695

CAS番号:

1256345-51-3

分子量: 214.452

InChIキー: GPEDIOJOGFVJCU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

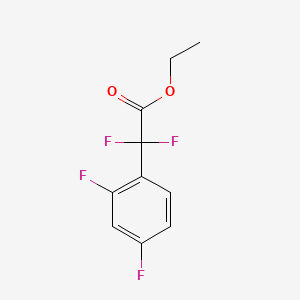

2-Chloro-3-propoxyphenylboronic acid is a heterocyclic organic compound . It has a molecular formula of C9H12BClO3 . It is used for experimental and research purposes .

Synthesis Analysis

The synthesis of boronic acids and their esters, like 2-Chloro-3-propoxyphenylboronic acid, often involves the Suzuki–Miyaura coupling . This is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters is a key step in the synthesis process .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-propoxyphenylboronic acid is represented by the formula C9H12BClO3 . The InChI code for this compound is 1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7 (9 (8)11)10 (12)13/h3-5,12-13H,2,6H2,1H3 .Chemical Reactions Analysis

Boronic acids and their esters, including 2-Chloro-3-propoxyphenylboronic acid, are highly valuable building blocks in organic synthesis . They can undergo a variety of transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用

1. Suzuki–Miyaura Coupling

- Results or Outcomes: The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

2. Protodeboronation of Pinacol Boronic Esters

- Application Summary: Pinacol boronic esters, which could potentially include “2-Chloro-3-propoxyphenylboronic acid”, are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is not well developed, but this research presents a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Methods of Application: The protocol involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes: This valuable but previously unknown transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

3. Synthesis of Quinoline Ring Systems

- Application Summary: The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which could potentially include “2-Chloro-3-propoxyphenylboronic acid”, has been recently studied. This includes the synthesis of quinoline ring systems .

- Methods of Application: The synthesis of quinoline ring systems involves reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

- Results or Outcomes: The synthetic applications of the target compounds were illustrated in the research .

4. Chemical Properties and Structure Analysis

- Application Summary: “2-Chloro-3-propoxyphenylboronic acid” can be analyzed for its chemical properties and structure .

- Methods of Application: This involves using various analytical techniques to determine properties like melting point, boiling point, density, molecular formula, and molecular weight .

- Results or Outcomes: The results of this analysis can provide valuable information for further research and applications .

5. Synthesis of Binary Quinoline-Cord Heterocyclic Systems

- Application Summary: The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which could potentially include “2-Chloro-3-propoxyphenylboronic acid”, has been recently studied. This includes the synthesis of binary quinoline-cord heterocyclic systems .

- Methods of Application: The synthesis of binary quinoline-cord heterocyclic systems involves reactions adopted to construct these systems .

- Results or Outcomes: The synthetic applications of the target compounds were illustrated in the research .

6. Chemical Properties and Structure Analysis

- Application Summary: “2-Chloro-3-propoxyphenylboronic acid” can be analyzed for its chemical properties and structure .

- Methods of Application: This involves using various analytical techniques to determine properties like melting point, boiling point, density, molecular formula, and molecular weight .

- Results or Outcomes: The results of this analysis can provide valuable information for further research and applications .

特性

IUPAC Name |

(2-chloro-3-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,12-13H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEDIOJOGFVJCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCCC)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681523 |

Source

|

| Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-propoxyphenylboronic acid | |

CAS RN |

1256345-51-3 |

Source

|

| Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-Boc-5,6-Dichloro-1H-indole

1209183-93-6

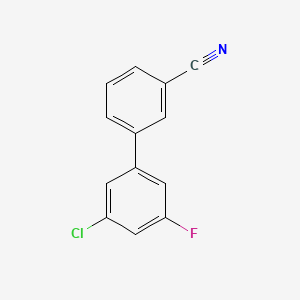

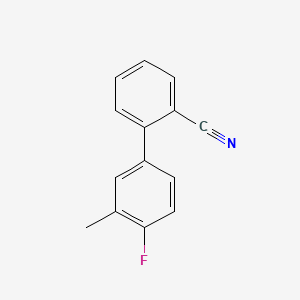

3-(3-Chloro-5-fluorophenyl)benzonitrile

1345732-63-9

dilithium acetylide

1070-75-3

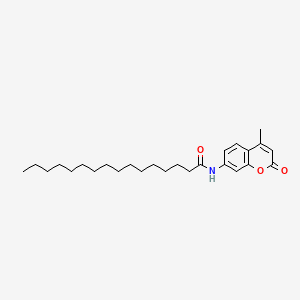

![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)

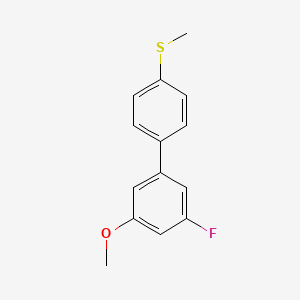

![5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B578619.png)

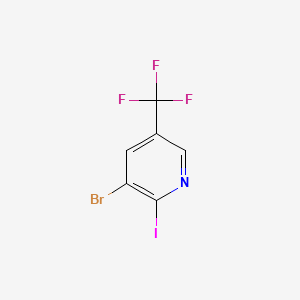

![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B578633.png)